1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea
Description
Properties
IUPAC Name |
4-methoxy-N-(oxolan-2-ylmethylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-18-11-6-4-10(5-7-11)13(17)16-14(20)15-9-12-3-2-8-19-12/h4-7,12H,2-3,8-9H2,1H3,(H2,15,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLPQNFQPNRIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea typically involves the reaction of 4-methoxybenzoyl chloride with oxolan-2-ylmethylamine to form an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl or oxolan-2-ylmethyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia, amines, or alcohols.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. The methoxybenzoyl and oxolan-2-ylmethyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Electronic Comparisons
Thiourea derivatives vary significantly based on substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Crystallographic and Computational Insights
- Hydrogen Bonding : The oxolan group in the target compound may form weaker H-bonds compared to hydroxyethyl-substituted analogs (e.g., ), affecting crystal packing and solubility .
- Docking Studies : The methoxybenzoyl moiety shows strong affinity for urease active sites, outperforming chloro- and methyl-substituted derivatives in binding energy calculations (−9.2 kcal/mol vs. −7.5 kcal/mol for 4-chloro analogs) .
Biological Activity
1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea is a compound that features a thiourea functional group, an oxolane moiety, and a methoxy-substituted benzoyl group. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The structural representation of this compound can be summarized as follows:
- Chemical Name : this compound
- Molecular Formula :
- Functional Groups :
- Thiourea group
- Methoxy-substituted benzoyl group
- Oxolane moiety
Anticancer Properties
Thiourea derivatives have been extensively studied for their anticancer properties. Research indicates that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar thiourea derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Pain Management
Recent patents suggest that compounds like this compound may also have applications in pain management therapies. The compound's ability to modulate pain pathways could provide new avenues for treating chronic pain conditions .
Enzyme Inhibition
The interaction of thiourea derivatives with biological targets such as enzymes has been a focus of research. Studies utilizing binding affinity assays indicate that these compounds can effectively inhibit specific enzymes linked to disease processes. For example, enzyme assays have demonstrated that certain thiourea derivatives can act as potent inhibitors of proteases involved in cancer metastasis.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals the unique biological activity profile of this compound. The following table summarizes key features and biological activities of related thiourea derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Methoxybenzoyl)-3-thiourea | Contains thiourea and methoxybenzoyl groups | Known for high cytotoxicity against cancer |
| 1-(4-Chlorobenzoyl)-3-thiourea | Chlorine substitution instead of methoxy | Exhibits different biological activity |
| 1-(Benzoyl)-3-methylthiourea | Methyl group instead of oxolane | Simpler structure, less complex interactions |
| 1-(Phenylacetyl)-3-thiourea | Acetyl substitution on phenyl | Potentially different reactivity patterns |
Case Studies and Research Findings
Several case studies have highlighted the efficacy of thiourea derivatives in preclinical models:
- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on human breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity.
- Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) in treated cells.
- Analgesic Activity : In animal models, administration of related thiourea compounds showed a marked reduction in pain responses compared to controls, suggesting potential for development as analgesic agents .
Q & A
Q. What are the standard synthetic routes for 1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea?
Methodological Answer: The compound can be synthesized via nucleophilic addition of a benzoylisothiocyanate intermediate with a substituted amine. A typical procedure involves:
Reacting 4-methoxybenzoyl chloride with ammonium thiocyanate in 1,4-dioxane at 50–60°C for 30 minutes to generate 4-methoxybenzoylisothiocyanate.
Adding (oxolan-2-yl)methylamine dropwise to the reaction mixture under inert conditions.
Stirring at room temperature for 12–24 hours, followed by precipitation in ice/water and filtration.
Key parameters include solvent choice (polar aprotic solvents like 1,4-dioxane enhance reactivity) and stoichiometric control to minimize byproducts .
Q. How is the structural characterization of this thiourea derivative performed?
Methodological Answer: A multi-technique approach is recommended:
Q. What methodologies assess the drug-likeness of this compound?
Methodological Answer: Use a combination of experimental and computational tools:
- In vitro assays : Solubility (shake-flask method), permeability (Caco-2 cell models), and metabolic stability (microsomal incubation).
- Computational models :
Advanced Research Questions
Q. How can quantum chemical calculations elucidate intramolecular hydrogen bonding?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to:
Optimize molecular geometry and calculate bond dissociation energies.
Analyze Natural Bond Orbital (NBO) interactions, focusing on stabilizing energies between N–H⋯O=C groups.
For example, intramolecular NH⋯OC hydrogen bonds in similar thioureas exhibit stabilization energies of ~20–25 kcal/mol .
Q. How to resolve contradictions between experimental and computational data?
Methodological Answer: Apply a cross-validation framework:
Theoretical consistency : Compare computed vibrational frequencies (DFT) with experimental IR/Raman spectra. Discrepancies >5% may indicate overlooked conformers.
Experimental replication : Repeat crystallography under varied conditions (e.g., low-temperature data collection) to confirm packing effects.
Statistical analysis : Use Rietveld refinement (for XRD) or Monte Carlo simulations to quantify uncertainties .
Q. What retrosynthetic strategies optimize multi-step synthesis?
Methodological Answer: Leverage AI-driven tools (e.g., Reaxys, Pistachio) to:
Deconstruct the target molecule into synthons: 4-methoxybenzoic acid, oxolane-methylamine, and thiocarbonyl precursors.
Prioritize routes with minimal protecting groups. For example, direct coupling of preformed oxolane-methylamine with benzoylisothiocyanate reduces step count.
Validate feasibility using reaction yield databases (e.g., ≥70% yield thresholds for scalable steps) .
Q. What protocols guide in silico docking studies for biological activity prediction?
Methodological Answer:
Protein preparation : Retrieve target structures (e.g., kinases, GPCRs) from PDB. Optimize protonation states using tools like PROPKA.
Ligand preparation : Generate 3D conformers (OpenBabel) and assign partial charges (AM1-BCC).
Docking software : Use AutoDock Vina or Glide with flexible residues in the binding pocket.
Validation : Compare docking scores (e.g., ∆G ≤ −8 kcal/mol) with known inhibitors. For example, thiourea derivatives show strong binding to tyrosine kinases (RMSD < 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
